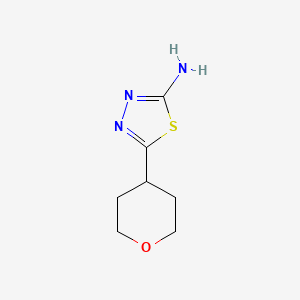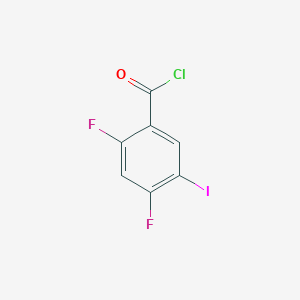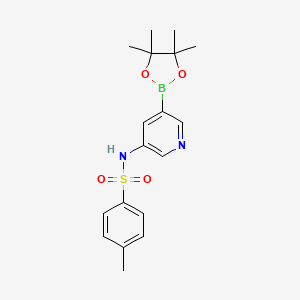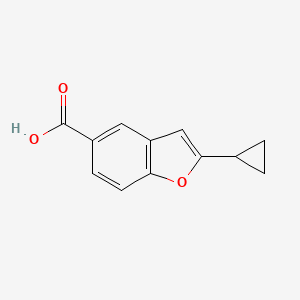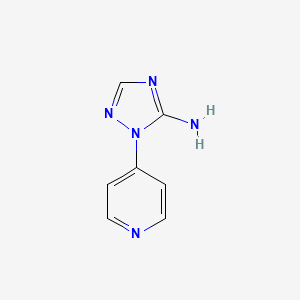
1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine
説明
1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine, also known as “PTA”, is an organic compound with a variety of applications in scientific research. It is a member of the triazole family, which are nitrogen-containing heterocyclic compounds. PTA has unique properties that make it a useful tool for scientists in a wide range of disciplines, including biochemistry, physiology, and pharmacology.
科学的研究の応用
Industrial and Agricultural Applications
Amino-1,2,4-triazoles, including derivatives similar to 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine, serve as crucial raw materials in the fine organic synthesis industry. These compounds have been employed extensively in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their utility extends to the manufacture of analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, showcasing their versatility in applied sciences, biotechnology, energy, and chemistry. In agriculture, these derivatives are fundamental in formulating various insecticides, fungicides, plant growth regulators, and nitrification inhibitors for nitrogen fertilizers, highlighting their significance in enhancing agricultural productivity and plant health (Nazarov et al., 2021).
Pharmaceutical Research and Development
The triazole family, including this compound derivatives, has garnered attention for its potential in developing new drugs with diverse biological activities. The structural versatility of these compounds allows for numerous modifications, leading to the discovery of prototypes with anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. This adaptability is crucial for addressing new diseases, combatting resistant microbial strains, and developing treatments for neglected diseases. The pursuit of more efficient synthesis methods for these triazoles, considering green chemistry principles, sustainability, and energy saving, is essential for expanding their therapeutic applications and addressing emerging health challenges (Ferreira et al., 2013).
Optical Sensors and Chemical Analysis
1,2,4-Triazole derivatives play a critical role in developing optical sensors due to their ability to form coordination and hydrogen bonds, making them excellent sensing probes. These compounds are instrumental in the synthesis of sensors for detecting various chemical entities, showcasing their importance in both biological and medicinal applications. The development of pyrimidine-based optical sensors, which include triazole derivatives, underscores the integration of these compounds into advanced analytical tools for environmental monitoring, healthcare diagnostics, and chemical analysis, bridging the gap between organic chemistry and applied sensor technology (Jindal & Kaur, 2021).
作用機序
Target of Action
The primary target of 1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target . It plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule.
Mode of Action
The compound interacts with its target, the PRS, by binding to the ATP-site . This interaction inhibits the function of PRS, disrupting the protein synthesis process within the cell .
Pharmacokinetics
It is known that medicinal chemistry efforts are needed to optimize selectivity against hsprs while further improving antimalarial potency, pharmacokinetics, and physicochemical properties .
Result of Action
The result of the action of this compound is the disruption of protein synthesis within the cell due to the inhibition of PRS . This leads to a decrease in the production of proteins necessary for various cellular functions, potentially leading to cell death.
生化学分析
Biochemical Properties
1-(pyridin-4-yl)-1H-1,2,4-triazol-5-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as prolyl-tRNA synthetase, which is crucial for protein synthesis in cells . The interaction between this compound and prolyl-tRNA synthetase involves binding to the ATP site of the enzyme, thereby inhibiting its activity and affecting protein synthesis . Additionally, this compound has been observed to interact with other biomolecules, including proteins involved in cell signaling pathways, which further underscores its biochemical significance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the aggregation of alpha-synuclein, a protein associated with neurodegenerative diseases such as Parkinson’s disease . By inhibiting the aggregation of alpha-synuclein, this compound can potentially mitigate neurotoxicity and neurodegeneration. Furthermore, this compound has been shown to impact cellular metabolism by inhibiting key enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, such as prolyl-tRNA synthetase, leading to enzyme inhibition . This binding interaction is facilitated by the unique structural features of the compound, which allow it to fit into the enzyme’s active site and block its activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, long-term exposure to this compound has been associated with sustained inhibition of target enzymes and persistent effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological functions . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to inhibit enzymes involved in glycolysis and other metabolic pathways, leading to changes in metabolic flux and levels of key metabolites . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Within tissues, this compound can accumulate in specific regions, depending on the presence of binding proteins and other factors that influence its localization .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring that it exerts its effects in the appropriate cellular context .
特性
IUPAC Name |
2-pyridin-4-yl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-10-5-11-12(7)6-1-3-9-4-2-6/h1-5H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOLSHXLQIAOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


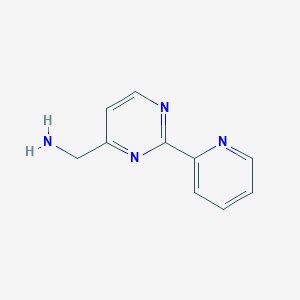
![Butyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1399700.png)
![N-[(pyrimidin-5-yl)methyl]cyclopropanamine](/img/structure/B1399701.png)

![3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)-phenyl]propan-2-ol](/img/structure/B1399704.png)
![2-Thia-8-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B1399705.png)
![2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1399707.png)
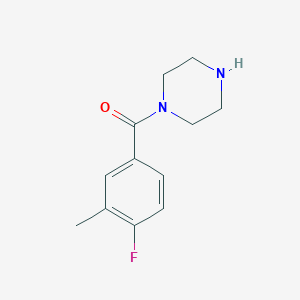
![3-[(2-Bromobutanoyl)amino]benzoic acid](/img/structure/B1399710.png)
